molecular formula C15H26ClNO2 B4402599 [3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride

[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride

Cat. No. B4402599
M. Wt: 287.82 g/mol
InChI Key: IHXJPFCOPJTXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride, also known as BDP, is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly used as a surfactant and a phase transfer catalyst. BDP is an important reagent in organic synthesis and is used in the preparation of a variety of compounds.

Scientific Research Applications

[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a phase transfer catalyst in organic synthesis reactions. This compound can also be used as a surfactant in emulsion polymerization reactions. Additionally, this compound is used as a reagent in the preparation of a variety of compounds such as amides, esters, and ethers.

Mechanism of Action

[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant and transporting it across the phase boundary. This compound is also a surfactant, which means it reduces the surface tension between two phases. This property allows this compound to stabilize emulsions and facilitate the formation of micelles.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a quaternary ammonium compound, which means it has a positive charge. This property allows it to interact with negatively charged biological molecules such as proteins and nucleic acids. This compound has been shown to have antimicrobial properties and is effective against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride in lab experiments is its ability to facilitate the transfer of reactants across phase boundaries. This property makes it useful in organic synthesis reactions where reactants are often present in different phases. Additionally, this compound is a relatively inexpensive reagent and is readily available. One limitation of using this compound is that it can be toxic and should be handled with care.

Future Directions

There are several areas of future research for [3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride. One potential application is in the development of new surfactants and emulsifiers for use in the food and cosmetic industries. Additionally, this compound could be used in the development of new antimicrobial agents for use in medicine and agriculture. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

properties

IUPAC Name

3-(2-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-4-5-12-17-14-9-6-7-10-15(14)18-13-8-11-16(2)3;/h6-7,9-10H,4-5,8,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJPFCOPJTXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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